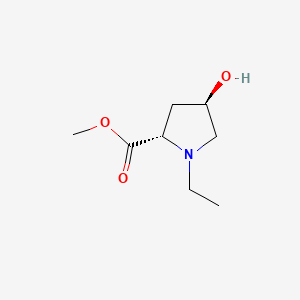

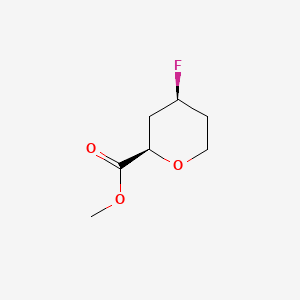

![molecular formula C9H12N2O5 B583575 [3'-13C]2'-Desoxiuridina CAS No. 478510-89-3](/img/structure/B583575.png)

[3'-13C]2'-Desoxiuridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[3’-13C]2’-Deoxyuridine” is a variant of 2’-Deoxyuridine . 2’-Deoxyuridine is a nucleoside that closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group . It is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis .

Synthesis Analysis

The synthesis of 2’-Deoxyuridine variants has been discussed in several studies . For instance, one study describes a simple method for the synthesis of modified dinucleosides containing pyrimidine nucleoside analogues .

Molecular Structure Analysis

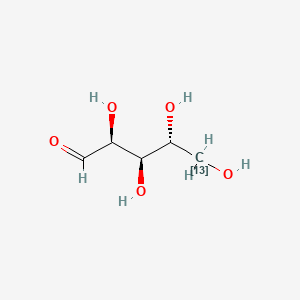

The molecular formula of [3’-13C]2’-Deoxyuridine is C9H12N2O5 . It closely resembles the chemical structure of uridine, but without the 2’-hydroxyl group . The structure of this uridine phosphorylase showed strict conservation of key residues in the binding pocket .

Physical and Chemical Properties Analysis

The molecular weight of [3’-13C]2’-Deoxyuridine is 229.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 229.07797632 g/mol .

Aplicaciones Científicas De Investigación

Etiquetado fluorescente

Las 2'-desoxiuridinas se pueden etiquetar con derivados de fluoreno para crear nucleósidos fluorescentes sensibles al microentorno . Estos nucleósidos fluorescentes son estructuralmente no invasivos, forman pares de bases Watson-Crick estables y son sensibles a sus condiciones físicas y especies moleculares en solución . Exhiben cambios específicos del entorno en sus propiedades fluorescentes, lo que los convierte en herramientas poderosas para la investigación de la estructura del ácido nucleico .

Reconocimiento de polimorfismos de un solo nucleótido (SNP)

Los nucleósidos fluorescentes, incluidos los derivados de 2'-desoxiuridina, se pueden utilizar para reconocer polimorfismos de un solo nucleótido (SNP) . Los SNP son variaciones en una sola posición en una secuencia de ADN entre individuos. La capacidad de detectar estas variaciones es crucial para la investigación genética y la medicina personalizada .

Estudios sobre procesos enzimáticos que involucran ADN

Los nucleósidos fluorescentes derivados de 2'-desoxiuridina se pueden utilizar en estudios sobre procesos enzimáticos que involucran ADN . El cambio de fluorescencia y la dependencia de la intensidad de la polaridad del solvente proporcionan información útil para estimar la polaridad del entorno que rodea al nucleósido fluorescente .

Síntesis de otros nucleósidos

La 2'-desoxiuridina se puede utilizar como precursor en la síntesis de otros nucleósidos . Por ejemplo, se puede halogenar para crear análogos de timidina útiles para estudios de los mecanismos de síntesis y degradación del ADN .

Sincronización del ciclo celular e inhibición de la replicación del ADN

La 2'-desoxiuridina se ha utilizado como suplemento de nucleósido para la sincronización del ciclo celular y la inhibición de la replicación del ADN

Mecanismo De Acción

Target of Action

The primary targets of [3’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play crucial roles in the metabolism of nucleosides, which are essential components of DNA and RNA. Uridine Phosphorylase is involved in the conversion of uridine to uracil, while Thymidylate Synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .

Mode of Action

[3’-13C]2’-Deoxyuridine acts as an antimetabolite . It is converted to deoxyuridine triphosphate during DNA synthesis . This conversion interferes with the normal function of its target enzymes, thereby disrupting DNA synthesis and repair. The incorporation of this modified nucleotide into the DNA strand can lead to DNA damage, potentially inhibiting cell proliferation and inducing cell death .

Biochemical Pathways

The incorporation of [3’-13C]2’-Deoxyuridine into DNA affects several biochemical pathways. One of the key pathways is the DNA repair pathway . The presence of deoxyuridine in DNA can lead to the accumulation of uracil and its derivatives in DNA, which can be recognized and removed by uracil DNA glycosylase, a key enzyme in the base excision repair pathway . This process can lead to the inhibition of DNA replication and transcription, thereby affecting cell proliferation .

Pharmacokinetics

It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The molecular and cellular effects of [3’-13C]2’-Deoxyuridine’s action primarily involve the disruption of DNA synthesis and repair . This can lead to DNA damage, potentially inhibiting cell proliferation and inducing cell death . Furthermore, the presence of deoxyuridine in DNA can have an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases .

Action Environment

The action, efficacy, and stability of [3’-13C]2’-Deoxyuridine can be influenced by various environmental factors. For instance, the photophysical properties of 2’-deoxyuridines labeled with fluorene derivatives, which include [3’-13C]2’-Deoxyuridine, have been found to be solvent-dependent . This suggests that the microenvironment surrounding the fluorescent nucleoside can influence its action.

Direcciones Futuras

Hyperpolarized 13C MRI, which could potentially involve [3’-13C]2’-Deoxyuridine, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases .

Análisis Bioquímico

Biochemical Properties

[3’-13C]2’-Deoxyuridine plays a crucial role in DNA synthesis and repair. It is converted to deoxyuridine triphosphate, which is then incorporated into DNA during replication. This incorporation can be used to trace DNA synthesis and study the dynamics of DNA replication. [3’-13C]2’-Deoxyuridine interacts with several enzymes, including thymidylate synthase and uridine phosphorylase . Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in DNA synthesis. Uridine phosphorylase is involved in the salvage pathway of pyrimidine metabolism, converting uridine to uracil and ribose-1-phosphate.

Cellular Effects

[3’-13C]2’-Deoxyuridine influences various cellular processes, including cell proliferation and DNA repair. In Chinese hamster ovary (CHO) cells, the addition of deoxyuridine has been shown to enhance cell growth and increase antibody production . This compound also affects cell signaling pathways and gene expression by altering the availability of nucleotides required for DNA synthesis. The incorporation of [3’-13C]2’-Deoxyuridine into DNA can lead to changes in cellular metabolism and influence the overall function of the cell.

Molecular Mechanism

The molecular mechanism of [3’-13C]2’-Deoxyuridine involves its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to deoxyuridine triphosphate and incorporated into the DNA strand by DNA polymerase . This incorporation can interfere with normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis. Additionally, [3’-13C]2’-Deoxyuridine can inhibit thymidylate synthase, reducing the availability of deoxythymidine monophosphate and further disrupting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [3’-13C]2’-Deoxyuridine can change over time. The stability and degradation of this compound are critical factors in its effectiveness. Studies have shown that [3’-13C]2’-Deoxyuridine is relatively stable under standard laboratory conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in DNA synthesis and repair mechanisms. In vitro and in vivo studies have demonstrated that prolonged exposure to [3’-13C]2’-Deoxyuridine can result in cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of [3’-13C]2’-Deoxyuridine vary with different dosages in animal models. At low doses, this compound can enhance DNA synthesis and cell proliferation. At higher doses, [3’-13C]2’-Deoxyuridine can be toxic and lead to adverse effects such as cell cycle arrest and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity.

Metabolic Pathways

[3’-13C]2’-Deoxyuridine is involved in several metabolic pathways, including the pyrimidine salvage pathway and DNA synthesis . It is phosphorylated by deoxycytidine kinase to form deoxyuridine monophosphate, which is then converted to deoxyuridine triphosphate. This compound interacts with enzymes such as thymidylate synthase and uridine phosphorylase, influencing the overall metabolic flux and levels of metabolites involved in DNA synthesis and repair .

Transport and Distribution

The transport and distribution of [3’-13C]2’-Deoxyuridine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of [3’-13C]2’-Deoxyuridine into cells, where it is phosphorylated and incorporated into DNA. The distribution of this compound within tissues can vary, with higher concentrations observed in rapidly proliferating cells due to their increased demand for nucleotides.

Subcellular Localization

[3’-13C]2’-Deoxyuridine is primarily localized in the nucleus, where it is incorporated into DNA during replication . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. The incorporation of [3’-13C]2’-Deoxyuridine into DNA can affect its activity and function, leading to changes in DNA synthesis and repair processes.

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-HOSGXKPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H]([13C@H]1O)CO)N2C=CC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.